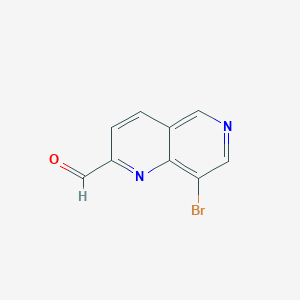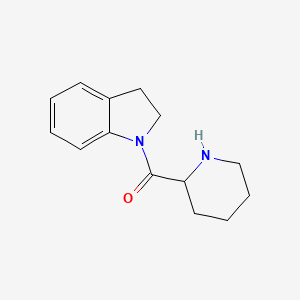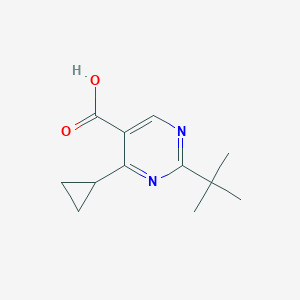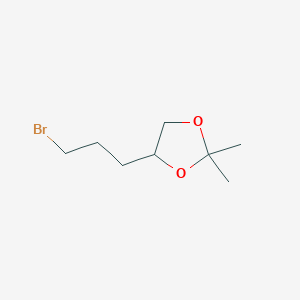
4-Bromo-3-fluoro-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using bromine or N-bromosuccinimide (NBS) under specific conditions.
Fluorination: Introduction of the fluorine atom, often using a fluorinating agent like potassium fluoride (KF) in a suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.
Reduction: 4-Bromo-3-fluoro-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-5-nitrobenzaldehyde involves its reactive functional groups. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the reactivity and stability of the compound. These interactions are crucial in its role as an intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-nitrobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 4-Bromo-3-fluorobenzaldehyde
Comparison: 4-Bromo-3-fluoro-5-nitrobenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with the nitro group. This combination of substituents imparts distinct reactivity and properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s stability and influence its electronic properties, making it more suitable for specific applications .
Propriétés
Formule moléculaire |
C7H3BrFNO3 |
|---|---|
Poids moléculaire |
248.01 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-7-5(9)1-4(3-11)2-6(7)10(12)13/h1-3H |
Clé InChI |
QGTRKWXANNCIDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


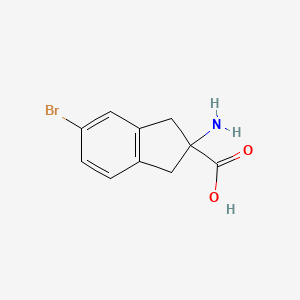

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
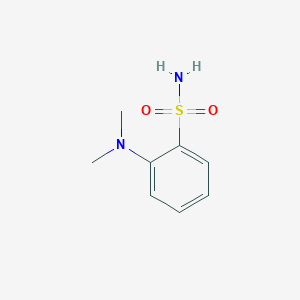
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
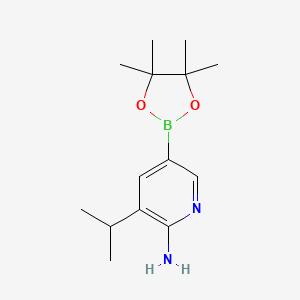
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

